molecular formula C14H20Cl2N6O B15354850 trans-Abacavir Dihydrochloride

trans-Abacavir Dihydrochloride

Cat. No.: B15354850
M. Wt: 359.3 g/mol
InChI Key: PGISUJNOUMUHDT-NKPZAKOOSA-N
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Description

Contextualization within Nucleoside Reverse Transcriptase Inhibitor (NRTI) Research Landscape

Abacavir (B1662851) is a carbocyclic nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in the treatment of HIV/AIDS. newdrugapprovals.org NRTIs act as chain terminators, inhibiting the HIV reverse transcriptase enzyme and thereby preventing the virus from replicating. newdrugapprovals.org The research landscape for NRTIs is not only focused on discovering new, more potent molecules but also on meticulously understanding the synthesis, and potential byproducts of existing drugs like abacavir. The investigation of related compounds such as trans-abacavir dihydrochloride (B599025) is integral to this landscape, ensuring that the manufacturing process for abacavir is well-controlled and that the final API is free from potentially confounding or harmful impurities.

Stereochemical Significance and Role as a Related Compound in Abacavir Development

The key difference between abacavir and trans-abacavir lies in their stereochemistry. Abacavir possesses a specific (1S,4R) configuration, which is responsible for its biological activity. newdrugapprovals.org In contrast, trans-abacavir has a different spatial arrangement of atoms, specifically the (1R,4R) configuration. researchgate.netsynthinkchemicals.com This seemingly subtle difference in three-dimensional structure can lead to significant variations in pharmacological activity. nih.gov

During the synthesis of abacavir, there is a potential for the formation of its stereoisomers, including trans-abacavir. researchgate.net Therefore, trans-abacavir is considered a "related compound" or impurity. Regulatory bodies worldwide mandate the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. nih.govajprd.com The United States Pharmacopeia (USP) provides reference standards for abacavir and its related compounds to be used in quality control tests. sigmaaldrich.comsigmaaldrich.com

Foundational Principles for Impurity Profiling and Stereoisomer Characterization in Active Pharmaceutical Ingredients

Impurity profiling is the systematic process of identifying and quantifying all potential impurities in an active pharmaceutical ingredient. ijpsonline.com This is a cornerstone of modern pharmaceutical quality control. Impurities can arise from various sources, including the starting materials, intermediates, side reactions during synthesis, or degradation of the drug substance over time. nih.gov

Research Imperatives for Comprehensive Investigation of Pharmaceutical Stereoisomers

The comprehensive investigation of all stereoisomers of a drug is a research imperative driven by several factors. Firstly, it is a regulatory requirement to ensure the quality and safety of pharmaceuticals. fda.gov Regulatory agencies like the U.S. Food and Drug Administration (FDA) have specific guidelines concerning the development of stereoisomeric drugs. fda.gov

Secondly, a thorough understanding of all stereoisomers provides a more complete picture of the drug's pharmacological and toxicological profile. nih.gov This knowledge is critical for risk assessment and for understanding potential drug interactions. Finally, the study of stereoisomers can sometimes lead to the discovery of new therapeutic agents. In some instances, a different stereoisomer of a drug may possess a more favorable therapeutic profile than the originally developed one. nih.gov The process of developing a single enantiomer from a racemic mixture is often referred to as a "chiral switch." biomedgrid.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20Cl2N6O

Molecular Weight

359.3 g/mol

IUPAC Name

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;dihydrochloride

InChI

InChI=1S/C14H18N6O.2ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);2*1H/t8-,10-;;/m0../s1

InChI Key

PGISUJNOUMUHDT-NKPZAKOOSA-N

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl.Cl

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl.Cl

Origin of Product

United States

Stereoselective Synthesis and Chemical Transformations of Trans Abacavir Dihydrochloride

Exploration of Stereocontrolled Synthetic Methodologies

The absolute stereochemistry of abacavir (B1662851) is crucial for its biological function. Consequently, the development of stereocontrolled synthetic methods is a primary focus of research. These methods aim to produce the desired (1S,4R)-cis-isomer, while the formation of other stereoisomers, including the (1R,4R)-trans-isomer, is generally considered an impurity. However, understanding the synthesis of these other isomers is critical for their identification and control. The synthesis of trans-abacavir can be approached by utilizing starting materials with the corresponding (1R,4R) stereochemistry. researchgate.net

Several strategies have been developed to control the stereochemistry of the carbocyclic core of abacavir and its isomers. These routes often rely on chiral starting materials, chiral auxiliaries, or asymmetric catalysts.

One prominent approach begins with the enzymatic resolution of a racemic precursor. For instance, the kinetic resolution of the racemic bicyclic lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as Vince lactam, is a key strategy. Enzymes like (+)-γ-lactamase can be used to selectively hydrolyze one enantiomer, allowing for the separation of the desired chiral lactam, which is a crucial precursor for carbovir (B1146969) and abacavir synthesis.

Another effective method involves a palladium-catalyzed asymmetric amination. An enantiopure β-lactam with an appropriately positioned electron-withdrawing group on the nitrogen can undergo a π-allylpalladium mediated reaction with a purine (B94841) base, such as 2,6-dichloropurine. nih.gov This reaction proceeds with high regio- and stereoselectivity to form the desired cis-1,4-substituted cyclopentene (B43876) ring structure.

A further strategy employs a chiral auxiliary, such as a chiral oxazolidinone. newdrugapprovals.org Acylation of the chiral oxazolidinone followed by a condensation reaction with acrolein, catalyzed by a Lewis acid like titanium tetrachloride (TiCl₄) in the presence of a chiral ligand such as (-)-sparteine, yields a chiral adduct. Subsequent ring-closing metathesis using a ruthenium catalyst affords the chiral cyclopentenol, which can then be further elaborated to the desired carbocyclic nucleoside structure.

Achieving high stereoisomeric purity is paramount in the synthesis of abacavir and its related compounds. The formation of diastereomers like trans-abacavir is an undesirable outcome in the synthesis of the active pharmaceutical ingredient. Optimization of reaction conditions is therefore critical to minimize the formation of these impurities.

In palladium-catalyzed reactions, the choice of ligand, solvent, and temperature can significantly influence the diastereoselectivity. For instance, the use of specific phosphine (B1218219) ligands can favor the formation of the desired cis-isomer over the trans-isomer.

The separation of stereoisomers is often accomplished using chiral high-performance liquid chromatography (HPLC). Methods have been developed using chiral stationary phases, such as amylose- and cellulose-based columns, to resolve the enantiomers and diastereomers of abacavir and its intermediates. The mobile phase composition, including the use of additives like trifluoroacetic acid or triethylamine, is optimized to achieve baseline separation. nih.govresearchgate.net This analytical capability is crucial for monitoring the stereochemical outcome of synthetic reactions and for ensuring the purity of the final compound.

Below is a table summarizing key aspects of chiral separation methods for abacavir isomers.

ParameterMethod 1Method 2
Column Chiralcel ODChiralpak AD-H
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose (B160209) tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-hexane-ethanol-trifluoroacetic acidWater-methanol-acetonitrile with triethylamine
Detection UVUV
Key Optimization Factor Concentration of trifluoroacetic acidpH and amine modifier

Derivatization Strategies for Analog Generation and Modification

The generation of analogs and derivatives of abacavir, including its trans-isomer, is a valuable strategy for exploring structure-activity relationships (SAR) and for developing new therapeutic agents. Derivatization can be used to probe the interactions of the molecule with its biological target and to modify its physicochemical properties.

One common derivatization strategy involves modification of the purine ring. For example, different substituents can be introduced at the 6-position of the purine, replacing the cyclopropylamino group. This allows for the investigation of the role of this group in binding to the target enzyme.

Another approach is the modification of the primary alcohol on the cyclopentene ring. This hydroxyl group can be phosphorylated to generate phosphonate (B1237965) analogs. nih.gov These derivatives can act as prodrugs, being converted to the active triphosphate form intracellularly. The synthesis of these analogs often involves standard phosphorylation reagents and protection/deprotection strategies.

Acylhydrazone derivatives have also been synthesized and evaluated for their biological activity. nih.gov These modifications can alter the electronic and steric properties of the molecule, potentially leading to new or enhanced biological activities.

Isotopic Labeling Techniques for Mechanistic and Analytical Research

Isotopic labeling is an indispensable tool for studying the metabolic fate, mechanism of action, and pharmacokinetics of drugs. The synthesis of isotopically labeled versions of trans-abacavir dihydrochloride (B599025), for instance with carbon-14 (B1195169) (¹⁴C) or deuterium (B1214612) (²H), would be crucial for such investigations.

Deuterium labeling is often employed to study metabolic pathways and to create internal standards for mass spectrometry-based quantification. Deuterated starting materials or reagents can be used to introduce deuterium atoms at specific positions in the molecule. For instance, a deuterated solvent could be used in a proton-deuterium exchange reaction, or a deuterated reducing agent could be used to introduce deuterium at a specific site. nih.gov These labeled compounds are essential for human absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov

Analysis of Process Impurities and By-product Formation during Synthesis

During the synthesis of abacavir, several process-related impurities and by-products can be formed. The trans-abacavir isomer is one such impurity that arises from a lack of complete stereocontrol in the synthetic process. synzeal.com The formation of this diastereomer is often a result of non-selective reactions or isomerization during the synthesis.

Other potential impurities can arise from incomplete reactions or side reactions of intermediates. For example, if the displacement of the 6-chloro group on the purine intermediate is incomplete, a chloro-derivative of abacavir may be present in the final product. Similarly, starting materials or reagents that are carried through the synthetic sequence can lead to the formation of various by-products.

The identification and characterization of these impurities are critical for ensuring the quality and safety of the final drug substance. Techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are used to detect, identify, and quantify these impurities. Reference standards for known impurities, such as trans-abacavir, are synthesized to aid in their identification and quantification in the final product. synzeal.comsynzeal.com

The table below lists some of the known impurities related to abacavir synthesis.

Impurity NameChemical Name
trans-Abacavir[(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-enyl]methanol
Abacavir EP Impurity A(1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol
Abacavir Chloro Derivative(1S,4R)-4-[2-Amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol
Descyclopropyl abacavir(1S,4R)-4-(2,6-Diamino-9H-purin-9-yl)-2-cyclopentene-1-methanol

Advanced Analytical Characterization and Quantification of Trans Abacavir Dihydrochloride

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are indispensable for the separation and quantification of trans-Abacavir Dihydrochloride (B599025) from its desired cis-isomer and other related substances. These methods offer the high efficiency and selectivity required for resolving complex mixtures.

The separation of enantiomers and diastereomers is a critical challenge in pharmaceutical analysis. For Abacavir (B1662851), which possesses stereogenic centers, ensuring the correct stereoisomeric form is crucial. Chiral HPLC methods have been successfully developed to separate the enantiomers of Abacavir. researchgate.net

One such method utilizes a Chiralcel OD column with a mobile phase composed of n-hexane, ethanol (B145695), and trifluoroacetic acid in a ratio of 92:8:0.1 (v/v). This method demonstrated a resolution factor of not less than 3.5 between the enantiomers, highlighting the significant role of trifluoroacetic acid in achieving the separation. researchgate.net Another approach has been the development of a reversed-phase chiral HPLC method using a Chiralpak AD-H column, which consists of amylose (B160209) tris-3,5-dimethyl phenyl carbamate (B1207046) as the chiral stationary phase. researchgate.net The mobile phase for this method is a mixture of water, methanol (B129727), and acetonitrile (B52724) containing 0.1% triethylamine. researchgate.net This reversed-phase method is often preferred in quality control laboratories due to the easier handling of aqueous-organic mobile phases compared to normal-phase solvents. researchgate.net

Validation of these chiral HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). For the reversed-phase method, the LOD and LOQ for the undesired enantiomer were reported to be 0.01% and 0.03%, respectively, demonstrating the method's high sensitivity. researchgate.net

Table 1: Chiral HPLC Method Parameters for Abacavir Enantiomer Separation

ParameterMethod 1 (Normal Phase)Method 2 (Reversed Phase)
Column Chiralcel ODChiralpak AD-H
Mobile Phase n-hexane:ethanol:trifluoroacetic acid (92:8:0.1 v/v)Water:methanol:acetonitrile with 0.1% triethylamine
Resolution ≥ 3.5Not specified, but effective separation achieved
LOD (undesired enantiomer) Not specified0.01%
LOQ (undesired enantiomer) Not specified0.03%

This table is based on data from a study on the separation of Abacavir sulfate (B86663) enantiomers. researchgate.net

Impurity profiling is a critical aspect of pharmaceutical quality control. Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful technique for this purpose due to its high speed, resolution, and sensitivity. A stability-indicating UHPLC method has been developed for the quantitative determination of Abacavir sulfate and its related substances, including potential degradation products. nih.gov

This method employs a Waters Acquity BEH C8 column (50 mm × 2.1 mm, 1.7 µm particle size) with a gradient elution. The mobile phase consists of solution A (0.10% v/v o-phosphoric acid in water) and solution B (0.10% v/v o-phosphoric acid in methanol). nih.gov A flow rate of 0.40 mL/min allows for a short run time of 6.0 minutes, making it suitable for high-throughput analysis. nih.gov The specificity of this method was established by demonstrating the separation of Abacavir from its known impurities (Imp-A, Imp-B, Imp-C, Imp-D, Imp-E, Imp-F, and Imp-G) and degradation products generated under various stress conditions. nih.gov The mass balance in these stress studies was found to be nearly 99.0% w/w, confirming the stability-indicating nature of the method. nih.gov

Table 2: UHPLC Method for Abacavir Impurity Profiling

ParameterCondition
Column Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 µm
Mobile Phase A 0.10% v/v o-phosphoric acid in water
Mobile Phase B 0.10% v/v o-phosphoric acid in methanol
Elution Gradient
Flow Rate 0.40 mL/min
Run Time 6.0 min

This table is based on data from a study on the UHPLC analysis of Abacavir sulfate and its related substances. nih.gov

While liquid chromatography is the predominant technique for the analysis of non-volatile compounds like Abacavir, Gas Chromatography (GC) can be applicable for the analysis of volatile impurities or derivatives. Certified reference materials for Abacavir sulfate indicate its suitability for both HPLC and GC techniques. sigmaaldrich.com However, the direct analysis of Abacavir by GC is challenging due to its low volatility and thermal lability.

For certain impurities or in specific analytical scenarios, derivatization to create more volatile compounds may be employed, enabling GC analysis. For instance, GC-MS has been used for the trace level quantification of certain impurities that may be present in Abacavir sulfate. researchgate.net Derivatization methods, such as the formation of trimethylsilyl (B98337) derivatives, are common in GC to enhance the volatility and chromatographic performance of analytes. mdpi.com While specific, routine GC methods for trans-Abacavir Dihydrochloride are not widely reported in mainstream literature, the potential for its application in specialized cases, particularly for volatile organic impurities, exists.

Spectrometric and Spectroscopic Approaches for Structural Elucidation

Spectrometric and spectroscopic techniques are crucial for the definitive structural elucidation of this compound, confirming its stereochemistry and identifying any co-eluting impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure, including the relative stereochemistry of chiral centers. For trans-Abacavir, NMR is instrumental in confirming the trans relationship between the substituents on the cyclopentene (B43876) ring.

The assignment of the trans stereochemistry is often based on the analysis of proton-proton coupling constants (J-values) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. For related structures, the magnitude of the coupling constants between protons on adjacent carbons can indicate their relative orientation (axial or equatorial). researchgate.net For trans-Abacavir, specific coupling patterns of the protons on the cyclopentene ring would be expected, which differ from those of the cis-isomer. Detailed 1H and 13C NMR analyses, along with two-dimensional NMR experiments like COSY, HSQC, and HMBC, provide a complete picture of the molecular connectivity and stereochemistry.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and for identifying unknown impurities. By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula of this compound with a high degree of confidence. clearsynth.com The chemical formula for this compound is C₁₄H₂₀Cl₂N₆O. clearsynth.com

In the context of impurity profiling, UHPLC coupled with HRMS is a formidable combination. As impurities are separated by the UHPLC system, they can be introduced into the mass spectrometer, which provides accurate mass data for each component. This information, along with fragmentation patterns obtained through tandem mass spectrometry (MS/MS), allows for the confident identification of known and unknown impurities, even at trace levels.

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry in Analytical Research

Spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are foundational tools for the structural elucidation and routine analysis of pharmaceutical compounds such as this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the molecule's functional groups. The FT-IR spectrum of Abacavir, from which the characteristics of its trans-isomer can be inferred, displays well-defined absorbance bands between 4000 and 500 cm⁻¹. researchgate.net Theoretical and experimental studies have assigned the fundamental vibrational modes, confirming the presence of key functional groups. researchgate.net These spectra are crucial for confirming the identity of the compound and for detecting polymorphic forms or the presence of impurities that would alter the spectral pattern.

Table 1: Characteristic FT-IR Absorption Bands for Abacavir (Data inferred from studies on Abacavir)

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3100N-H and O-H stretching vibrations
3000 - 2850C-H stretching (aliphatic and cyclopropyl)
~1640C=N and C=C stretching (purine ring)
~1570N-H bending
~1250C-N stretching
~1050C-O stretching (primary alcohol)

Ultraviolet-Visible (UV-Vis) Spectrophotometry is a quantitative technique used to measure the concentration of an analyte in a solution by assessing its absorption of UV or visible light. The UV spectrum of Abacavir is characterized by specific absorption maxima (λmax) that are dependent on the solvent used. These maxima are due to the electronic transitions within the purine (B94841) chromophore of the molecule. For quantitative analysis, a simple, rapid, and economical UV spectrophotometric method can be developed and validated according to ICH guidelines. core.ac.uk The selection of the solvent is critical, as it can influence the position and intensity of the absorption bands. rjptonline.org

Table 2: UV Absorption Maxima of Abacavir in Various Solvents

SolventAbsorption Maxima (λmax)Reference
Methanol256 nm core.ac.uk
Methanol286 nm ijirset.com
15% Phosphoric acid and distilled water283 nm rjptonline.org

The linearity of UV spectrophotometric methods for Abacavir has been established in concentration ranges such as 5-25 µg/mL and 5-30 µg/mL, consistently showing high correlation coefficients (r² > 0.999), which confirms a direct relationship between absorbance and concentration. core.ac.ukrjptonline.org

Impurity Profiling and Identification Strategies (e.g., LC-MS/MS)

Impurity profiling is a critical aspect of pharmaceutical analysis, aimed at the identification, quantification, and control of impurities in drug substances and products. For this compound, which itself can be considered an impurity of Abacavir (designated as Abacavir EP Impurity D), the primary strategy involves high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). synzeal.com

Forced degradation studies are performed under stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products. apjhs.comijrpc.com These studies are essential for understanding the stability of the drug molecule. In the case of Abacavir, acid hydrolysis has been shown to yield several degradation products. apjhs.comijrpc.com

LC-MS/MS is a powerful technique for this purpose. It separates the impurities from the main compound using liquid chromatography and then provides mass information that helps in their structural elucidation. researchgate.net The use of a triple quadrupole or a high-resolution mass spectrometer allows for the monitoring of specific parent-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, offering high sensitivity and selectivity for quantifying impurities, even at trace levels. pnrjournal.comresearchgate.net

Research has identified several process-related impurities and degradation products of Abacavir. apjhs.com A sensitive LC-MS/MS method was developed to quantify potential genotoxic impurities, such as N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide (B127407) (FADCP) and 2-Amino-5-nitroso Pyrimidine-4,6-diol (N NITROSO), at levels as low as parts per million (ppm). pnrjournal.com

Table 3: Identified Impurities and Degradation Products of Abacavir via LC-MS/MS

Impurity/DegradantObserved m/z (mass-to-charge ratio)Context/SourceReference
Degradation Product A1152Acid Hydrolysis apjhs.comijrpc.com
Degradation Product A2151Acid Hydrolysis apjhs.com
Degradation Product A3192Acid Hydrolysis apjhs.com
Degradation Product A5191Acid Hydrolysis apjhs.com
Oxidation Product O1319.15Oxidation apjhs.com
Oxidation Product O3303Oxidation apjhs.com
FADCP---Genotoxic Impurity pnrjournal.com
N NITROSO---Genotoxic Impurity pnrjournal.com
trans-Abacavir---Process Impurity (Isomer) synzeal.com

Methodologies for Quantitative Determination in Complex Matrices (excluding biological fluids related to clinical studies)

The quantitative determination of this compound in complex matrices, such as pharmaceutical formulations, is essential for quality control and ensuring dosage uniformity. Various analytical methodologies have been developed and validated for this purpose.

UV-Vis Spectrophotometry offers a simple and economical method for the quantification of Abacavir in tablet dosage forms. core.ac.ukrjptonline.org These methods involve dissolving the tablet powder in a suitable solvent, such as methanol or a dilute acid solution, and measuring the absorbance at the predetermined λmax. core.ac.ukijper.org The results are typically validated for linearity, accuracy, and precision, with recovery studies showing high accuracy (98-102%). core.ac.uk

High-Performance Liquid Chromatography (HPLC) with UV detection is a more selective and widely used method for the assay of Abacavir in pharmaceutical dosage forms. researchgate.net RP-HPLC methods can simultaneously determine Abacavir along with other active ingredients in combination drug products. researchgate.net These methods are validated according to ICH guidelines to ensure they are accurate, precise, linear, and robust. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents the state-of-the-art for quantification in highly complex, non-clinical matrices, such as those encountered in toxicological studies. nih.gov An LC-MS/MS method was developed to simultaneously quantify Abacavir, Dolutegravir, and Lamivudine (B182088) in rat tissue homogenates (e.g., brain, heart). nih.gov This method involved a simple protein precipitation step followed by UPLC-MS/MS analysis. It demonstrated excellent linearity, precision, and accuracy over a wide concentration range, with a low limit of detection (LOD) of 2.22 ng/mL for Abacavir. nih.gov Such methods are invaluable for preclinical research, providing sensitive and specific quantification in complex sample types.

Table 4: Summary of Quantitative Methodologies for Abacavir in Non-Clinical Matrices

TechniqueMatrixLinearity RangeKey FindingsReference
UV SpectrophotometryTablet Dosage Form5-25 µg/mLr² = 0.9993; Method is simple, accurate, and economical. core.ac.uk
UV SpectrophotometryTablet Dosage Form5-30 µg/mLr² = 0.9998; High recovery (>99%) indicates accuracy. rjptonline.org
RP-HPLCPharmaceutical Dosage Form---Retention time of 2.9 min; Method is precise and stable for 24 hours. researchgate.net
LC-MS/MSRat Plasma, Fetal, Placental, Brain, Heart Homogenates10-10,000 ng/mLLOD = 2.22 ng/mL; Recovery ≥92%; Suitable for toxicology studies. nih.gov

Molecular and Cellular Pharmacology of Abacavir Stereoisomers: Preclinical and Mechanistic Investigations

Investigation of Intracellular Metabolic Activation Pathways

For abacavir (B1662851) to exert its antiviral effect, it must first be converted intracellularly into its active form. This process involves a series of enzymatic steps.

Abacavir is a prodrug that requires intracellular phosphorylation to become pharmacologically active. nih.gov It readily crosses cell membranes via passive diffusion due to its lipophilic and water-soluble properties. nih.gov The initial step in its activation is the phosphorylation of abacavir to abacavir 5'-monophosphate. This reaction is catalyzed by the cellular enzyme adenosine (B11128) phosphotransferase. pharmgkb.orgresearchgate.net

Following this initial phosphorylation, the abacavir monophosphate undergoes deamination by a cytosolic deaminase to yield (-)-carbovir (B125634) 5'-monophosphate (CBV-MP). nih.govpharmgkb.org Notably, no diphosphate (B83284) or triphosphate forms of abacavir itself have been detected within cells. pharmgkb.org

The subsequent phosphorylation steps are stereoselective. Guanylate kinase (GUK1) converts (-)-carbovir 5'-monophosphate to carbovir (B1146969) 5'-diphosphate. This enzyme is highly selective for the (-) enantiomer of carbovir 5'-monophosphate. pharmgkb.org The final phosphorylation to the active triphosphate metabolite is carried out by various cellular kinases, including creatine (B1669601) kinases, pyruvate (B1213749) kinases, nucleoside diphosphate kinases, phosphoglycerate kinase, and phosphoenolpyruvate (B93156) carboxykinase. pharmgkb.org

The ultimate active metabolite of abacavir is carbovir 5'-triphosphate (CBV-TP). nih.govnewdrugapprovals.org This molecule is a potent analogue of deoxyguanosine-5'-triphosphate (dGTP). drugbank.com Due to the high stereoselectivity of guanylate kinase, it is primarily the (-)-carbovir 5'-triphosphate that is formed in significant amounts. nih.govpharmgkb.org The intracellular half-life of CBV-TP has been estimated to be between 12 and 20 hours. nih.gov

Metabolite Formation PathwayEnzyme(s) InvolvedResulting Metabolite
Initial PhosphorylationAdenosine phosphotransferaseAbacavir 5'-monophosphate
DeaminationCytosolic deaminase(-)-Carbovir 5'-monophosphate
DiphosphorylationGuanylate kinase (GUK1)(-)-Carbovir 5'-diphosphate
TriphosphorylationVarious cellular kinases(-)-Carbovir 5'-triphosphate (CBV-TP)

Enzyme Kinetics of Interaction with Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase

The antiviral activity of abacavir is a direct result of the interaction of its active metabolite, carbovir triphosphate, with the HIV-1 reverse transcriptase enzyme.

Carbovir triphosphate acts as a potent inhibitor of HIV reverse transcriptase (RT). nih.gov It functions by competing with the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of the enzyme. nih.gov Research has shown that carbovir triphosphate is a potent inhibitor of HIV reverse transcriptase with a Ki (inhibition constant) of 0.021 µM when using a calf thymus DNA template primer. nih.gov

The primary mechanism by which carbovir triphosphate halts viral replication is through DNA chain termination. nih.gov After competing with dGTP, carbovir triphosphate is incorporated into the growing viral DNA chain by the HIV reverse transcriptase. newdrugapprovals.orgwikipedia.org However, the carbocyclic sugar analogue of carbovir triphosphate lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.gov This absence of a 3'-OH group makes further elongation of the DNA chain impossible, leading to obligate chain termination and the effective cessation of the reverse transcription process. nih.govnih.gov

Comparative Antiviral Activity Assessment in In Vitro Cell Culture Models

The in vitro antiviral activity of abacavir has been evaluated in various cell culture systems against different strains of HIV-1.

The 50% effective concentration (EC50) required to inhibit viral replication has been determined in several studies. Against the HIV-1IIIB strain, the EC50 ranged from 3.7 to 5.8 µM, and against the HIV-1BaL strain, it was between 0.07 and 1.0 µM. drugbank.com In MT-4 cells, abacavir demonstrated potent activity against wild-type HIV-1 with an IC50 of 4.0 µM. nih.gov Against clinical isolates of HIV-1, the IC50 was found to be 0.26 ± 0.18 µM. drugbank.com

Furthermore, in vitro studies have shown that abacavir has synergistic antiviral activity when used in combination with zidovudine (B1683550), nevirapine, and amprenavir. drugbank.com Additive activity was observed when combined with didanosine, emtricitabine, lamivudine (B182088), stavudine (B1682478), tenofovir (B777), and zalcitabine. drugbank.com

HIV-1 Strain / Cell LineIn Vitro Activity (IC50/EC50)
HIV-1IIIB3.7 - 5.8 µM
HIV-1BaL0.07 - 1.0 µM
Wild-type HIV-1 (MT-4 cells)4.0 µM
Clinical HIV-1 Isolates0.26 ± 0.18 µM

Determination of Fifty Percent Effective Concentration (EC50) and Fifty Percent Inhibitory Concentration (IC50)

The antiviral potency of abacavir and its stereoisomers is quantified by determining their Fifty Percent Effective Concentration (EC50) and Fifty Percent Inhibitory Concentration (IC50) values. The EC50 represents the concentration of a drug that is required for 50% of its maximum effect, while the IC50 is the concentration needed to inhibit a specific biological or biochemical function by 50%.

Published research on abacavir indicates a range of EC50 values against different strains of the Human Immunodeficiency Virus Type 1 (HIV-1). For instance, the concentration of abacavir necessary to inhibit viral replication by 50% (EC50) has been reported to be between 3.7 to 5.8 µM against HIV-1IIIB and 0.07 to 1.0 µM against HIV-1BaL in cell culture. nih.govdrugbank.com Against eight clinical isolates, the mean EC50 was 0.26 ± 0.18 µM. nih.gov One source specifically mentioning "abacavir, trans-" reported an EC50 range of 0.07 to 1.0 µM for inhibiting HIV-1 replication, demonstrating its potency against various clinical isolates. smolecule.com

With regard to cytotoxicity, which is often expressed as an IC50 value, studies on abacavir have been conducted in various cell lines. For example, in DF-1 cells, the IC50 for abacavir was determined to be 78.26 µg/ml. nih.gov Other investigations have reported IC50 values for abacavir in the range of 5.8 to 21 µM in different cell types. chemicalbook.com

It is important to note that while "trans-abacavir dihydrochloride" is identified as an impurity of abacavir, specific and distinct EC50 and IC50 data for this particular stereoisomer are not extensively detailed in publicly available scientific literature. clearsynth.comcphi-online.comchemicalbook.com The available data predominantly pertains to abacavir as a whole or does not clearly differentiate the pharmacological activities of the individual stereoisomers.

Table 1: Reported EC50 and IC50 Values for Abacavir

ParameterVirus/Cell LineConcentrationCitation
EC50 HIV-1IIIB3.7 - 5.8 µM nih.govdrugbank.com
EC50 HIV-1BaL0.07 - 1.0 µM nih.govdrugbank.com
EC50 Clinical Isolates (mean)0.26 ± 0.18 µM nih.gov
IC50 DF-1 cells78.26 µg/ml nih.gov
IC50 Various cell types5.8 - 21 µM chemicalbook.com

Synergistic and Antagonistic Interactions with Other Antiretroviral Agents in vitro

In vitro studies are crucial for determining how a drug interacts with other therapeutic agents. These interactions can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).

Research has shown that abacavir exhibits synergistic antiviral activity when used in combination with several other antiretroviral drugs. In cell culture, synergistic effects have been observed with the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine, the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, and the protease inhibitor (PI) amprenavir. nih.gov

Additive activity has been demonstrated when abacavir is combined with other NRTIs, including didanosine, emtricitabine, lamivudine, stavudine, and tenofovir. nih.gov Importantly, studies examining the combination of abacavir, lamivudine, and tenofovir found no evidence of antagonistic interactions against both wild-type and drug-resistant HIV-1 in peripheral blood mononuclear cells and MT-4 cells.

While these findings are well-documented for abacavir, there is a lack of specific in vitro data on the synergistic and antagonistic interactions of trans-abacavir dihydrochloride (B599025) with other antiretroviral agents. The primary focus of combination studies has been on the approved drug, abacavir.

Table 2: In Vitro Interactions of Abacavir with Other Antiretroviral Agents

Combination AgentClassInteractionCitation
ZidovudineNRTISynergistic nih.gov
NevirapineNNRTISynergistic nih.gov
AmprenavirPISynergistic nih.gov
DidanosineNRTIAdditive nih.gov
EmtricitabineNRTIAdditive nih.gov
LamivudineNRTIAdditive nih.gov
StavudineNRTIAdditive nih.gov
TenofovirNRTIAdditive nih.gov

Mechanisms of Cellular Uptake and Efflux in Relevant Cell Lines

The efficacy of an antiviral agent is dependent on its ability to enter and accumulate within target cells. This process is governed by cellular uptake and efflux transporters.

Abacavir is characterized as a lipophilic yet water-soluble molecule, properties that facilitate its passage across cell membranes primarily through passive diffusion. nih.gov This efficient diffusion contributes to its high oral bioavailability. nih.govwikipedia.orgnewdrugapprovals.org

While passive diffusion is a key mechanism, the role of specific transporters in the cellular pharmacology of abacavir has also been investigated. The drug is primarily metabolized by cytosolic alcohol dehydrogenase and uridine (B1682114) diphosphate glucurononyltransferase (UGT) enzymes, and it is not a significant substrate for cytochrome P450 (CYP) enzymes. nih.govpharmgkb.org This reduces the likelihood of drug interactions mediated by the CYP system. nih.govpharmgkb.org

Studies have explored the interaction of nucleoside analogs with various cellular transporters. For instance, efflux transporters such as multidrug resistance-associated proteins (MRPs) can limit the intracellular accumulation of some antiretroviral drugs. Conversely, uptake transporters like the human organic anion transporters (hOATs) and human organic cation transporters (hOCTs) can facilitate drug entry into cells. pharmacompass.com The expression of these transporters in relevant tissues and immune cells can influence the local pharmacokinetic profiles of antiretroviral agents.

Molecular Basis of Hiv 1 Drug Resistance to Abacavir Analogs

Characterization of Nucleoside Reverse Transcriptase (NRTI) Resistance Mutations in HIV-1 Reverse Transcriptase

Resistance to abacavir (B1662851) is primarily associated with the selection of specific amino acid substitutions in the HIV-1 reverse transcriptase enzyme. nih.gov The virus, through its rapid replication and high mutation rate, can generate variants that are less susceptible to the antiviral effects of the drug. youtube.com These resistance-associated mutations (RAMs) can be broadly categorized, with some having a more significant impact on abacavir susceptibility than others.

Thymidine (B127349) Analog Mutations (TAMs) are a group of mutations historically associated with resistance to thymidine analogs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T). stanford.edu These mutations, which include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, confer resistance primarily by facilitating the excision of the incorporated NRTI from the terminated DNA chain, a process known as primer unblocking. stanford.eduasm.org While not directly selected by abacavir, the presence of TAMs, particularly in specific combinations, can reduce susceptibility to it. asm.orgnih.gov For instance, the accumulation of three or more TAMs is associated with a decrease in abacavir susceptibility. nih.gov TAMs are often categorized into two main pathways, TAM-1 (M41L, L210W, T215Y) and TAM-2 (D67N, K70R, T215F, K219Q/E), which can have different impacts on cross-resistance profiles. stanford.edumdpi.com

In addition to TAMs, several other RAMs are more directly linked to abacavir resistance. In vitro selection studies and clinical observations have identified a characteristic set of mutations selected by abacavir, which include K65R, L74V, Y115F, and M184V. nih.govoup.com The M184V mutation is frequently the first to be detected and confers a moderate level of resistance to abacavir. oup.com The K65R mutation also reduces abacavir susceptibility and shows antagonism with TAMs. researchgate.net The L74V and Y115F mutations are also key contributors to abacavir resistance. nih.gov

Table 1: Key Resistance-Associated Mutations for Abacavir

Mutation Class Primary Selection by Impact on Abacavir Susceptibility
M184V RAM Lamivudine (B182088), Abacavir Low to moderate reduction oup.comaidsmap.com
K65R RAM Tenofovir (B777), Abacavir Moderate reduction nih.govnih.gov
L74V RAM Abacavir, Didanosine Contributes to resistance nih.govoup.com
Y115F RAM Abacavir Contributes to resistance nih.govoup.com

The M184V mutation, a single amino acid change from methionine to valine at codon 184 in the YMDD motif of the RT active site, is a cornerstone of NRTI resistance. nih.govnih.gov This mutation has profound structural and functional consequences. Structurally, the substitution of the larger methionine with the smaller, beta-branched valine side chain alters the conformation of the dNTP-binding pocket. rsc.orgresearchgate.net This change creates a steric clash with the L-oxathiolane ring of abacavir's active metabolite, carbovir (B1146969) triphosphate, hindering its binding. researchgate.net

In Vitro Selection and Evolution of Abacavir-Resistant HIV-1 Strains

The evolution of abacavir resistance has been extensively studied through in vitro cell culture experiments. These studies involve passaging HIV-1 in the presence of gradually increasing concentrations of abacavir to select for resistant viral strains. nih.gov Such experiments have been crucial in identifying the primary mutations responsible for resistance.

When wild-type HIV-1 is cultured with abacavir alone, the first mutation to typically emerge is M184V. oup.com Continued passage at higher drug concentrations leads to the accumulation of additional mutations, including K65R, L74V, and Y115F. oup.comnih.gov The specific combination and order of appearance of these mutations can vary. For example, in some experiments, resistance to abacavir was characterized by the accumulation of M184V, Y115F, and K65R. nih.gov When abacavir is used in combination with other NRTIs, the resistance pathways can be altered. For instance, when combined with zidovudine, the selection of the M184V mutation is often suppressed. oup.com These in vitro selection experiments provide a predictive model for the genetic pathways to resistance that may occur in a clinical setting. nih.gov

Biochemical Analysis of Drug-Resistant Reverse Transcriptase Variants

Biochemical analyses of purified, recombinant reverse transcriptase enzymes containing resistance mutations provide a detailed understanding of the molecular mechanisms of resistance. These studies focus on the kinetic parameters of the enzyme's interaction with both the natural substrate (dGTP for the guanosine (B1672433) analog abacavir) and the active drug metabolite, carbovir triphosphate (CBV-TP). nih.gov

For the wild-type RT, CBV-TP is a relatively poor substrate compared to the natural dGTP. nih.gov The introduction of the M184V mutation further decreases the efficiency of CBV-TP utilization, confirming that resistance is conferred at the level of drug incorporation. nih.gov This reduced efficiency is a key factor in the drug's decreased antiviral activity against mutant viruses. In contrast, the combination of M184V with a background of zidovudine-resistance mutations (TAMs) has been shown to have a synergistic effect, leading to high-level abacavir resistance. nih.gov This is in contrast to the effect of M184V on zidovudine resistance, which it tends to decrease. nih.gov

Table 2: Fold Change in Abacavir Susceptibility for Different Mutant Genotypes

Viral Genotype Fold Change in Abacavir Susceptibility (approx.) Reference
M184V ~3-fold oup.com
K65R ~3-fold nih.gov
Zidovudine-resistant (TAMs) + M184V >5.5-fold (High-level resistance) nih.gov

Fold change values are approximate and can vary between different assays and viral backbones.

Investigation of Cross-Resistance Profiles with Other NRTI Class Compounds at a Molecular Level

Cross-resistance occurs when a mutation selected by one drug confers resistance to other drugs in the same class. i-base.info The mutations associated with abacavir resistance exhibit complex cross-resistance patterns with other NRTIs. nih.gov

The M184V mutation, while conferring only low-to-moderate resistance to abacavir, causes high-level resistance to lamivudine and emtricitabine. oup.com Conversely, the K65R mutation, selected by tenofovir and abacavir, reduces susceptibility to these drugs as well as to lamivudine, emtricitabine, and didanosine. researchgate.net

TAMs, selected by zidovudine and stavudine, can confer broad cross-resistance to most NRTIs, including abacavir. asm.org The presence of multiple TAMs, particularly combinations including M41L and L210W, can significantly reduce the clinical efficacy of abacavir. stanford.edu However, some resistance mutations can also lead to hypersusceptibility to other drugs. For example, the presence of M184V can increase the susceptibility of HIV-1 to tenofovir and zidovudine. asm.orgnih.gov Understanding these intricate molecular interactions is critical for designing effective sequential and combination antiretroviral regimens.

Computational Chemistry and Structural Biology of Trans Abacavir Dihydrochloride and Its Bioactive Forms

Molecular Docking Simulations for Ligand-Target Interactions (e.g., HIV-1 RT Binding Sites)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of trans-abacavir, docking simulations are crucial for understanding how its active metabolite, carbovir (B1146969) triphosphate (CBV-TP), interacts with the binding site of HIV-1 reverse transcriptase (RT). nih.govnih.gov

These simulations have been instrumental in elucidating the binding modes of various inhibitors at the active site of HIV-1 RT. frontiersin.org For instance, docking studies can validate the reliability of the computational method by redocking a known ligand into the binding pocket of the enzyme and comparing the predicted conformation with the experimentally determined one. frontiersin.org A low root mean square deviation (RMSD) value between the two conformations suggests that the docking parameters are reasonable for further studies. frontiersin.org

Molecular docking has been widely used in the study of HIV-1 resistance to explore the interactions of inhibitors with both wild-type and mutant forms of RT. nih.gov These studies are critical for understanding the molecular basis of drug resistance and for designing new drugs that can overcome it. nih.gov For nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir (B1662851), the mechanism of action involves competitive binding at the active site, which can present challenges for accurately estimating binding energy with docking alone. nih.gov

Molecular Dynamics (MD) Simulations to Explore Conformational Landscape and Binding Energetics

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic nature of biological macromolecules and their complexes with ligands. nih.gov Unlike static docking models, MD simulations can explore the conformational flexibility of both the drug and its target, offering a more realistic representation of their interaction. biorxiv.orgbiorxiv.org

Studies using MD simulations have revealed that abacavir and its associated peptides can bind to the HLA-B57:01 molecule in a wide range of conformations that are not apparent from static crystallographic data. biorxiv.orgnih.gov The presence of abacavir directly influences the dynamics and the available conformational space of peptides bound to HLA-B57:01. biorxiv.orgbiorxiv.org This alteration of the peptide's conformational equilibrium is believed to be a key factor in the abacavir-induced hypersensitivity reaction. biorxiv.org

MD simulations have also shown that abacavir itself is conformationally flexible within the HLA-B57:01 binding groove, adopting various distinct, yet similar, conformations. biorxiv.org This dynamic binding is thought to contribute to its specificity for the HLA-B57:01 allele. biorxiv.org Furthermore, simulations indicate that the primary contribution of abacavir to the stability of the complex is not through direct interactions but by influencing the shape of the binding groove. biorxiv.org In the context of HIV-1 RT, MD simulations have shown that the flexibility of the enzyme increases upon binding to DNA, which is relevant for the subsequent binding of the dNTP substrate. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov

QSAR studies are valuable for lead optimization in drug design by quantifying the relationship between a molecule's structure and its biological activity. nih.gov For instance, a QSAR study on two potential genotoxic impurities of abacavir sulfate (B86663), N-(2-amino-4,6-dichloropyrimidin-5-yl) formamide (B127407) (FADCP) and 2-Amino-5-Nitroso Pyrimidine-4,6-diol (N NITROSO), was used to estimate their toxicity. pnrjournal.com

While specific QSAR/QSPR studies focusing solely on the stereoisomers of trans-abacavir are not extensively detailed in the provided search results, the principles of these methods are broadly applicable. Such studies would involve correlating the different 3D arrangements of the stereoisomers with their observed biological activities (e.g., potency against HIV-1 RT) or properties (e.g., binding affinity, metabolic stability). The United States Pharmacopeia (USP) provides a reference standard for a mixture of abacavir stereoisomers, which could be utilized in such research. sigmaaldrich.comusp.org

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Structural Elucidation of Enzyme-Inhibitor Complexes (if available for related structures)

X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful experimental techniques used to determine the three-dimensional structure of molecules at atomic resolution. nih.gov These methods have been fundamental in understanding the interactions between antiviral drugs and their targets. nih.gov

The crystal structure of HLA-B57:01 in complex with abacavir and a self-peptide has been solved, providing a detailed view of the binding interactions. nih.govnih.gov These structures reveal that abacavir binds in a specific orientation within the F pocket of the HLA-B57:01 binding groove. nih.gov The structure shows that the cyclopropyl (B3062369) group of abacavir occupies this pocket, and its nitrogen atoms form hydrogen bonds with specific amino acid residues, Ser116 and Asp114, which are unique to HLA-B*57:01. nih.gov This structural information helps to explain the high specificity of the abacavir hypersensitivity reaction to this particular HLA allele. nih.gov

While a specific crystal structure of trans-abacavir dihydrochloride (B599025) in complex with HIV-1 RT was not identified in the search results, the wealth of structural data available for HIV-1 RT in complex with other nucleoside and non-nucleoside inhibitors provides a strong foundation for understanding its mechanism of action. researchgate.net These structures are crucial for structure-based drug design efforts. nih.gov

In Silico Prediction of Metabolism and Degradation Pathways

In silico methods are computational tools used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. oup.com These predictions are valuable in the early stages of drug discovery to identify potential liabilities.

Web services like interpretable-ADMET can predict a wide range of ADMET-associated properties for a given molecule. oup.com For abacavir, such tools can predict properties like human intestinal absorption (HIA). oup.com The metabolism of abacavir primarily occurs in the liver, where it is converted to inactive carboxylate and glucuronide metabolites by alcohol dehydrogenase and glucuronyl transferase, respectively. pharmgkb.orgdrugbank.com In vitro studies have indicated that cytochrome P450 enzymes are likely not significantly involved in abacavir's metabolism at clinically relevant concentrations. pharmgkb.orgdrugbank.comresearchgate.net

Computational studies can also be used to investigate the degradation pathways of drugs. nih.gov For instance, studies on the degradation of cabotegravir, another antiretroviral, under various stress conditions have helped to identify its main degradation products and propose degradation pathways. nih.gov Similar in silico approaches could be applied to predict the degradation products of trans-abacavir dihydrochloride under different environmental conditions.

Rational Design Approaches for Overcoming Drug Resistance

Rational drug design aims to develop new drugs based on a detailed understanding of the biological target. nih.govstonybrookmedicine.edu A major challenge in antiviral therapy is the emergence of drug-resistant viral strains. nih.gov Rational design strategies are crucial for developing new drugs that can overcome this resistance. nih.govnih.gov

The development of resistance to abacavir has been observed both in laboratory settings and in clinical practice. researchgate.net Mutations in the HIV-1 reverse transcriptase enzyme can reduce the binding affinity of the active metabolite, carbovir triphosphate, leading to decreased drug efficacy. researchgate.net

Understanding the molecular and structural mechanisms of resistance is key to designing new inhibitors that are effective against both wild-type and resistant viruses. nih.gov For example, knowledge of the three-dimensional structure of the drug-target complex allows medicinal chemists to design new molecules that can fit into the binding site of the mutant enzyme or that form interactions that are less susceptible to disruption by mutations. elifesciences.org The integration of computational and experimental structural biology with medicinal chemistry has proven to be a powerful approach for developing next-generation antiviral drugs. nih.gov

Investigational Metabolism and Biotransformation Pathways Exclusive in Vitro Enzymatic Studies

Characterization of Specific Metabolite Formation

In vitro studies have successfully characterized the two main, inactive metabolites of abacavir (B1662851) that result from the enzymatic processes described above. youtube.comdrugbank.com

5'-Carboxylate Metabolite: The action of alcohol dehydrogenase on abacavir leads to the formation of an intermediate aldehyde. nih.govresearchgate.netnih.gov This unstable aldehyde is then further oxidized to form the 5'-carboxylate metabolite. nih.govresearchgate.netnih.gov This entire oxidative process is NAD-dependent. nih.gov

5'-Glucuronide Metabolite: The UGT enzymes mediate the direct conjugation of a glucuronic acid moiety to abacavir, resulting in the formation of the 5'-glucuronide metabolite. pharmgkb.orgresearchgate.netnih.gov This metabolite is highly water-soluble, facilitating its elimination.

A mass balance study has shown that these two metabolites account for the vast majority of the drug's elimination, with the 5'-glucuronide and 5'-carboxylate metabolites representing approximately 36% and 30% of an administered dose, respectively. pharmgkb.orgnih.gov

MetabolitePrecursor CompoundKey Enzyme(s)Metabolic Pathway
5'-Carboxylate trans-AbacavirAlcohol Dehydrogenase (ADH)Oxidation
5'-Glucuronide trans-AbacavirUDP-Glucuronosyltransferase (UGT)Glucuronidation

Microsomal and Cytosolic Incubation Studies for Metabolic Pathway Elucidation

The metabolic pathways of abacavir have been largely elucidated through in vitro incubation studies using various subcellular fractions.

Cytosolic Incubations: Experiments using human liver cytosol have been fundamental in identifying the role of ADH. nih.govresearchgate.net In these studies, the incubation of abacavir with human liver cytosol in the presence of the cofactor NAD+ resulted in the formation of the 5'-carboxylate metabolite. nih.gov The process was shown to be sensitive to the ADH inhibitor 4-methylpyrazole (B1673528), confirming the enzyme's involvement. nih.govresearchgate.net These cytosolic incubations were also able to trap the transient aldehyde intermediate, providing a more complete picture of the oxidative pathway. nih.gov Furthermore, incubations with specific, expressed human ADH isozymes, namely the αα and γ2γ2 isoforms, demonstrated their direct capability to metabolize abacavir. nih.gov

Enzyme Inhibition and Induction Studies on Cytochrome P450 (CYP) and Non-CYP Enzymes in vitro

Cytochrome P450 (CYP) Enzymes: In vitro studies have consistently demonstrated that abacavir is not a significant substrate for CYP enzymes. drugbank.comwikipedia.org Consequently, it shows a low potential for being affected by CYP inhibitors or inducers. Furthermore, abacavir itself is not considered an inhibitor or inducer of major CYP isoforms at clinically relevant concentrations. pharmgkb.orgnih.govnih.gov This lack of interaction with the CYP450 system is a key characteristic of its metabolic profile.

Non-CYP Enzymes:

Inhibition: Abacavir's metabolism is susceptible to inhibition by substances that affect ADH. Ethanol (B145695), which is also metabolized by ADH, can compete with abacavir and inhibit its metabolism. wikipedia.org The specific ADH inhibitor 4-methylpyrazole (fomepizole) effectively blocks the oxidative metabolism of abacavir in vitro. nih.govresearchgate.net

Induction: The potential for induction of UGT enzymes by other drugs could theoretically increase the clearance of abacavir. pharmgkb.org However, the clinical significance of this potential interaction remains unclear based on available in vitro data.

Enzyme FamilyAbacavir as SubstrateAbacavir as InhibitorAbacavir as InducerKnown In Vitro Modulators
Cytochrome P450 (CYP) No (not significant) drugbank.comNo (at relevant concentrations) nih.govnih.govNo nih.govNot applicable
Alcohol Dehydrogenase (ADH) Yes nih.govNot reportedNot reportedInhibited by ethanol and 4-methylpyrazole nih.govwikipedia.org
UDP-Glucuronosyltransferase (UGT) Yes pharmgkb.orgNot reportedNot reportedPotentially induced by UGT inducers pharmgkb.org

Role of Drug Transporters in Cellular Disposition

While abacavir exhibits properties that allow it to cross cell membranes via passive diffusion, in vitro studies have shown that it is also a substrate for certain drug transporters. pharmgkb.orgnih.gov These transporters can influence its distribution and cellular concentration.

Specifically, abacavir has been identified as a substrate for the ATP-binding cassette (ABC) efflux transporters P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP). researchgate.netbsmiab.org These transporters actively pump substrates out of cells.

In vitro transport experiments using Caco-2 cell monolayers, as well as MDCK cells overexpressing these transporters, have demonstrated that the efflux of abacavir is mediated by both MDR1 and BCRP. researchgate.net Studies have also shown that this transport can be inhibited. For instance, the non-nucleoside reverse transcriptase inhibitor rilpivirine (B1684574) was found to be a potent inhibitor of both MDR1 and BCRP in vitro, leading to a subsequent increase in the transmembrane transport of abacavir in these cellular models. researchgate.net This highlights a potential for drug-drug interactions at the transporter level, independent of metabolic enzyme pathways.

Degradation Kinetics and Impurity Formation Studies

Forced Degradation Studies Under Controlled Stress Conditions

Forced degradation studies on Abacavir (B1662851) Sulfate (B86663) have been conducted under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govniscpr.res.in

The hydrolytic stability of Abacavir has been investigated in acidic, basic, and neutral solutions.

Acidic Hydrolysis: Abacavir Sulfate shows significant degradation under acidic conditions. nih.govniscpr.res.in Studies have reported substantial degradation when subjected to 1N HCl, with one study noting up to 85% degradation when refluxed at 80°C for 30 minutes. niscpr.res.in The primary degradation pathway under acidic conditions involves the cleavage of the glycosidic bond, leading to the formation of the purine (B94841) base and the cyclopentenyl methanol (B129727) side chain. niscpr.res.in One of the major degradation products formed is 2-amino-6-(cyclopropylamino)-9H-purine. niscpr.res.in

Basic Hydrolysis: In contrast to acidic conditions, Abacavir Sulfate is found to be relatively stable under basic conditions. nih.govniscpr.res.in Studies using 1N NaOH at ambient temperature for extended periods or refluxing at 80°C showed no significant degradation. nih.govniscpr.res.in

Neutral Hydrolysis: Abacavir Sulfate is also stable in neutral aqueous solutions. ijrpc.com Refluxing in water at 80°C did not lead to significant degradation. ijrpc.com

Table 1: Summary of Hydrolytic Degradation Studies on Abacavir Sulfate

ConditionReagentTemperatureDurationObserved DegradationReference
Acidic1N HClAmbient (25 ± 2°C)42 hoursSignificant degradation nih.gov
Acidic1N HCl80°C (reflux)30 minutes~85% niscpr.res.in
Basic1N NaOHAmbient (25 ± 2°C)42 hoursNo significant degradation nih.gov
Basic1N NaOH80°C (reflux)48 hoursNo significant degradation ijrpc.com
NeutralWater80°C (reflux)72 hoursNo significant degradation ijrpc.com

Abacavir Sulfate is susceptible to oxidative degradation. nih.govniscpr.res.in Treatment with hydrogen peroxide (H₂O₂) results in the formation of several degradation products. nih.govniscpr.res.in One study using 3% H₂O₂ at ambient temperature for seven days reported the formation of multiple unknown impurities. nih.gov Another study involving 30% H₂O₂ at 80°C for 30 minutes also showed significant degradation, leading to the formation of N-oxides and other related substances. niscpr.res.in

Table 2: Summary of Oxidative Degradation Studies on Abacavir Sulfate

ReagentTemperatureDurationObserved DegradationReference
3% H₂O₂Ambient (25 ± 2°C)7 daysSignificant degradation nih.gov
30% H₂O₂80°C (reflux)30 minutesSignificant degradation niscpr.res.in

Abacavir Sulfate has been found to be stable under photolytic stress. nih.gov Exposure to UV light (200 W h/m²) and visible light (1.2 million lux hours) for 11 days did not result in any significant degradation. nih.gov Another study exposing a methanolic solution of Abacavir to direct sunlight for 8 hours also showed the compound to be photochemically stable. scispace.com

The compound is also thermally stable. nih.govniscpr.res.in Exposing solid Abacavir Sulfate to a temperature of 105°C for 10 days did not lead to any notable degradation. nih.gov Similarly, another study at 80°C for 72 hours in a hot air oven confirmed its thermal stability. niscpr.res.in

Identification and Structural Characterization of Degradation Products and Their Pathways

Several degradation products of Abacavir have been identified and characterized using liquid chromatography-mass spectrometry (LC-MS/MS). nih.govniscpr.res.inijrpc.com

Under acidic hydrolysis, the primary degradation product identified has a mass-to-charge ratio (m/z) of 191.2, corresponding to the molecular formula C₈H₁₀N₆. niscpr.res.in This product results from the cleavage of the N-glycosidic bond. niscpr.res.in

Oxidative degradation leads to more complex mixtures of impurities. nih.govniscpr.res.in Two notable degradation products have been identified with m/z values of 319.2 (C₁₄H₁₈N₆O₃) and 247.2 (C₁₁H₁₄N₆O). niscpr.res.in These products are suggested to be N-hydroxyaryls and aza-aryl N-oxides, which can be of concern due to their potential for genotoxicity. niscpr.res.in

Other identified impurities in various studies include Imp-A, Imp-B, Imp-C, and Imp-D (trans-Abacavir). nih.gov trans-Abacavir is a stereoisomer of Abacavir and is a known process-related impurity that can also be formed during degradation. researchgate.net

Table 3: Major Degradation Products of Abacavir

Degradation ConditionDegradation Product Name/IdentifierMolecular Formulam/zReference
Acidic HydrolysisDegradation product-IC₈H₁₀N₆191.2 niscpr.res.in
OxidativeDegradation product-IIC₁₄H₁₈N₆O₃319.2 niscpr.res.in
OxidativeDegradation product-IIIC₁₁H₁₄N₆O247.2 niscpr.res.in
OxidativeImp-O1-- nih.gov
OxidativeImp-O2-- nih.gov
OxidativeImp-O3-- nih.gov

Stability-Indicating Method Development for Quality Control and Research

To accurately quantify Abacavir in the presence of its impurities and degradation products, several stability-indicating analytical methods have been developed and validated. nih.govscispace.comresearchgate.netijpsr.com These methods are predominantly based on reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC). nih.govscispace.com

A novel, rapid, and sensitive UHPLC method was developed for the determination of Abacavir Sulfate and its related substances. nih.gov This method utilized a Waters Acquity BEH C₈ column (50 mm × 2.1 mm, 1.7 μm) with a gradient mobile phase consisting of 0.10% v/v o-phosphoric acid in water and methanol. nih.gov The method was validated for specificity, linearity, precision, accuracy, and robustness, and was able to resolve Abacavir from its known impurities and degradation products formed under stress conditions. nih.gov

Another developed RP-HPLC method used a Phenomenex - Luna RP-18(2) column (250 x 4.6mm, 5 µm) with a mobile phase of water and acetonitrile (B52724) (80:20 v/v). scispace.comresearchgate.net This method was also shown to be specific and capable of separating Abacavir from its degradation products. scispace.comresearchgate.net The development of such stability-indicating methods is essential for the routine quality control of Abacavir drug substance and product to ensure their safety and efficacy. clearsynth.com

Mechanistic Understanding of Degradation Pathways Specific to Carbocyclic Nucleosides

Carbocyclic nucleosides, a class of nucleoside analogs where a carbon atom replaces the oxygen in the furanose ring, exhibit distinct degradation pathways compared to their natural counterparts. wikipedia.org This structural modification grants them enhanced chemical and metabolic stability, particularly against enzymatic hydrolysis by phosphorylases and hydrolases that typically cleave the N-glycosidic bond. wikipedia.org However, they remain susceptible to degradation under various stress conditions, primarily through mechanisms involving the carbocyclic ring and the nucleobase.

The degradation of carbocyclic nucleosides can be broadly categorized into hydrolytic and oxidative pathways. Hydrolytic degradation often targets the nucleobase or the N-glycosidic bond, although the latter is more stable than in natural nucleosides. wikipedia.org For instance, under acidic conditions, the N-glycosidic bond in abacavir can be cleaved, leading to the separation of the purine base from the cyclopentene (B43876) ring. niscpr.res.in This process is a common degradation pathway for many nucleoside analogs. scirp.org The purine ring itself can also undergo hydrolytic reactions, such as deamination, where an amino group is replaced by a hydroxyl group. niscpr.res.innih.gov

Oxidative degradation represents another significant pathway for carbocyclic nucleosides. The carbocyclic moiety, particularly at positions of unsaturation or those bearing hydroxyl groups, can be susceptible to oxidation. nih.govacs.org Oxidizing agents can introduce new functional groups, such as hydroxyl or keto groups, or even lead to ring-opening of the carbocyclic structure. nih.gov The nucleobase is also a target for oxidative attack, which can result in the formation of various oxidized derivatives, including N-oxides. niscpr.res.innih.gov Studies on the photocatalytic degradation of abacavir have shown that the cyclopropyl (B3062369) ring is a primary site of reaction, initiated by one-electron oxidation. nih.gov

Furthermore, the specific functional groups present on the carbocyclic nucleoside play a crucial role in its degradation profile. For example, the presence of a cyclopropylamino group in abacavir introduces a unique site for degradation, leading to products where this group is modified or cleaved off. nih.gov The degradation kinetics often follow apparent first-order kinetics under specific stress conditions. niscpr.res.in

The degradation products formed can sometimes possess undesirable toxicological properties. Therefore, a thorough understanding of the degradation pathways and the identification of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing carbocyclic nucleosides. niscpr.res.innih.gov

Detailed Research Findings

Forced degradation studies on abacavir, typically using its sulfate salt, have provided significant insights into the degradation kinetics and impurity formation of the abacavir molecule, which is the core of trans-Abacavir Dihydrochloride (B599025). These studies reveal that abacavir is susceptible to degradation under acidic and oxidative conditions, while it demonstrates stability against basic hydrolysis and thermal stress. niscpr.res.innih.gov

Under acidic hydrolysis, the primary degradation pathway involves the cleavage of the N-glycosidic bond between the purine base and the cyclopentene ring. niscpr.res.in This results in the formation of the free purine base, 2-amino-6-(cyclopropylamino)-9H-purine. niscpr.res.in Further degradation of the purine ring can also occur.

Oxidative degradation, often carried out using hydrogen peroxide, leads to a more complex mixture of degradation products. The oxidation can occur at multiple sites on the abacavir molecule, including the purine ring, leading to the formation of N-oxides, and the cyclopentene ring. niscpr.res.innih.gov Some of the identified oxidative degradation products include hydroxylated derivatives and compounds where the cyclopropyl ring has been modified. nih.gov

Photocatalytic degradation studies have highlighted the reactivity of the cyclopropyl ring of abacavir. nih.gov These studies show that the degradation can be initiated by the formation of a cyclopropylaminium radical cation, which then undergoes further reactions to form various transformation products. nih.gov

The table below summarizes the key degradation products of abacavir identified in forced degradation studies.

Degradation Product IDMolecular Formulam/z (mass-to-charge ratio)Formation ConditionProposed Structure/Identity
Degradant I / A5 / Imp-A1C₈H₁₀N₆191.2Acidic Hydrolysis2-Amino-6-(cyclopropylamino)-9H-purine
Degradant II / Imp-O3C₁₄H₁₈N₆O₃319.2OxidativeAbacavir N-oxide derivative
Degradant IIIC₁₁H₁₄N₆O247.2OxidativeDescyclopropyl abacavir
Imp-O1C₁₄H₁₈N₆O₂303.2OxidativeOxidized abacavir derivative
Imp-O2C₁₀H₁₃N₅O223.2OxidativeOxidized purine derivative
A1C₅H₆N₅O⁺152Acidic HydrolysisPurine fragment
A2C₅H₅N₄O⁺151Acidic HydrolysisPurine fragment
A3C₈H₁₀N₅O⁺192Acidic HydrolysisHydroxylated purine derivative

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying trans-Abacavir Dihydrochloride in pharmaceutical formulations?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is widely used for structural confirmation and quantification. For example, reverse-phase HPLC with UV detection at 254 nm and a C18 column can resolve this compound from its cis-isomer, as validated in impurity profiling studies . Deuterium-labeled analogs (e.g., trans-Abacavir-d4 Hydrochloride) serve as internal standards to enhance precision in pharmacokinetic assays .

Q. How does the dihydrochloride salt form influence the solubility and stability of trans-Abacavir compared to its free base?

  • Methodological Answer : The dihydrochloride form improves aqueous solubility due to ionic interactions, which is critical for in vitro dissolution studies. Stability testing under controlled humidity (40–60% RH) and temperature (25°C) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess degradation thresholds. Comparative studies should include pH-dependent solubility profiles and accelerated stability protocols .

Advanced Research Questions

Q. What experimental strategies mitigate interference from this compound in reverse transcriptase inhibition assays?

  • Methodological Answer : To isolate the impact of this compound (an impurity of Abacavir), use dose-response curves with purified enzyme systems. Competitive inhibition assays using radiolabeled dGTP (³H-dGTP) can quantify inhibitory constants (Ki). Cross-validation with LC-MS/MS ensures that residual impurities do not skew IC₅₀ calculations .

Q. How can researchers resolve contradictions in cytotoxicity data involving this compound across different cell lines?

  • Methodological Answer : Conduct meta-analyses of cytotoxicity studies by standardizing assay conditions (e.g., cell passage number, serum concentration). Use multivariate regression to identify confounding variables, such as cell-line-specific efflux pump activity (e.g., P-glycoprotein). Cross-reference with transcriptomic data to assess metabolic pathway interactions .

Q. What protocols validate the use of this compound as a reference standard in regulatory-compliant impurity profiling?

  • Methodological Answer : Follow ICH Q3B guidelines for impurity qualification. Perform forced degradation studies (e.g., oxidative, thermal, photolytic stress) to confirm method specificity. System suitability tests with resolution factors >2.0 between trans- and cis-isomers are critical for HPLC validation. Collaborative studies across labs ensure reproducibility .

Q. What are the implications of this compound’s stereochemistry on its pharmacokinetic interactions with hepatic cytochrome P450 enzymes?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers. Microsomal incubation assays with human liver microsomes (HLMs) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) can identify metabolic pathways. Pharmacokinetic modeling (e.g., NONMEM) quantifies enantiomer-specific clearance rates .

Experimental Design & Data Analysis

Q. How should researchers design studies to assess the long-term stability of this compound in formulation matrices?

  • Methodological Answer : Implement a factorial design varying temperature (-20°C to 40°C), humidity (10–75% RH), and pH (2–8). Monitor degradation products via LC-MS every 30 days for 24 months. Use Arrhenius kinetics to predict shelf-life, with degradation thresholds set at ≤0.5% impurity .

Q. What statistical approaches address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply analysis of variance (ANOVA) to purity data from ≥3 independent synthesis batches. Multivariate analysis (e.g., PCA) identifies critical process parameters (CPPs) like reaction temperature or HCl stoichiometry. Design of Experiments (DoE) optimizes synthesis yield while minimizing impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.